12-Tridecynoic acid

概述

描述

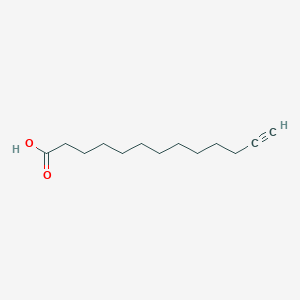

12-Tridecynoic acid is a long-chain fatty acid with the molecular formula C₁₃H₂₂O₂ . It is characterized by the presence of a triple bond at the twelfth carbon atom in the chain.

作用机制

Target of Action

12-Tridecynoic acid, also known as tridec-12-ynoic acid, is a long-chain fatty acid . It primarily targets proteins involved in lipid modification, such as protein palmitoylation . Protein palmitoylation plays diverse roles in regulating the trafficking, stability, and activity of cellular proteins .

Mode of Action

The compound interacts with its targets by getting incorporated into complex lipid structures . This interaction results in changes in protein trafficking, stability, and activity . The exact mode of action of this compound is still under investigation.

Biochemical Pathways

This compound affects the biochemical pathways related to protein palmitoylation . Protein palmitoylation is a common co-translational or post-translational modification of proteins, playing important roles in human physiology and pathology . The dynamic cycling between palmitoylated and non-palmitoylated forms of proteins has been the focus of many studies .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in protein palmitoylation . By affecting protein palmitoylation, this compound can influence the trafficking, stability, and activity of various cellular proteins .

生化分析

Biochemical Properties

12-Tridecynoic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is incorporated into complex lipid structures, affecting membrane fluidity and function

Cellular Effects

This compound influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It is also involved in protein palmitoylation, a process that regulates the trafficking, stability, and activity of cellular proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that the correlation of adverse effects found in animal models for those observed in humans was estimated to be 63% in non-rodent experiments and 43% in experiments with rodents . Specific studies on this compound are still needed.

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes and cofactors . It is explored in metabolic pathway analyses, where it is investigated for its biosynthesis and degradation, as well as its role in cellular signaling mechanisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues

准备方法

Synthetic Routes and Reaction Conditions: 12-Tridecynoic acid can be synthesized through several methods. One common approach involves the alkyne metathesis reaction, where a terminal alkyne is reacted with a suitable catalyst to form the desired product. Another method involves the oxidation of 12-tridecen-1-ol using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation reactions . The process involves the use of robust oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 12-Tridecynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.

Reduction: The compound can be reduced to form 12-tridecenoic acid or 12-tridecanol.

Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: 12-Tridecenoic acid, 12-Tridecanol.

Substitution: Halogenated derivatives.

科学研究应用

12-Tridecynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: this compound is used in the production of specialty chemicals and materials.

相似化合物的比较

Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the triple bond.

12-Tridecenoic acid: An unsaturated fatty acid with a double bond at the twelfth carbon atom.

12-Tridecanol: An alcohol derivative of 12-Tridecynoic acid.

生物活性

12-Tridecynoic acid, a fatty acid with a unique structure characterized by a triple bond at the 12th carbon, has garnered interest in recent years due to its diverse biological activities. This article explores its antibacterial properties, effects on bacterial biofilms, and potential applications in medical and agricultural fields.

Chemical Structure and Properties

This compound is classified as an unsaturated fatty acid. Its chemical formula is , and it features a triple bond between the 12th and 13th carbon atoms. This structural characteristic contributes to its unique biological activities compared to other fatty acids.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogenic bacteria. A study reported that this compound inhibited the formation of persister cells in Escherichia coli BW25113 by 44-fold, highlighting its potential as an antimicrobial agent . The mechanism behind this activity may involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Inhibition Factor (fold) | Concentration (µg/ml) |

|---|---|---|

| E. coli BW25113 | 44 | 0.1 |

| Salmonella enterica | Significant | 375 |

| Enterococcus faecalis | Significant | 750 |

The antibacterial action of this compound is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. This disruption leads to significant extracellular leakage and cellular autolysis, as observed in scanning electron microscopy studies . The compound also shows synergistic effects when combined with standard antibiotics such as ampicillin, enhancing its efficacy against resistant strains.

Effects on Biofilm Formation

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Research indicates that this compound can inhibit biofilm formation in various bacterial species. For instance, it was found to reduce biofilm production by up to 57% in certain strains of Pseudomonas aeruginosa at specific concentrations . This property makes it a valuable candidate for developing treatments against biofilm-associated infections.

Case Studies and Research Findings

- Inhibition of Persister Cells : A study highlighted that co-treatment with ciprofloxacin and this compound significantly reduced persister cell formation in E. coli, suggesting a potential role in combating antibiotic resistance .

- Antibiofilm Activity : In another study, the compound demonstrated a marked reduction in biofilm formation of Salmonella enterica, indicating its potential use in food safety applications .

- Molecular Docking Studies : Computational analyses have shown that this compound has a strong binding affinity for bacterial DNA gyrase, an essential enzyme for bacterial replication, suggesting a possible target for its antibacterial action .

属性

IUPAC Name |

tridec-12-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1H,3-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIFJCZFXIICIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364475 | |

| Record name | 12-Tridecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14502-46-6 | |

| Record name | 12-Tridecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14502-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Tridecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 12-Tridecynoic acid and its esters?

A1: this compound and its methyl, ethyl, and isopropyl esters have demonstrated inhibitory effects on lettuce seed germination and seedling growth. [] This activity appears to be dependent on the number of carbon atoms in the acetylenic chain, with 8-Nonynoic acid showing particularly potent activity. [] Additionally, this compound exhibits antifungal activity, which increases with the number of carbon atoms in the chain. []

Q2: What is the significance of the peak area percentage of this compound in the GC-MS/MS analysis of Parthenium hysterophorus stem extract?

A2: The GC-MS/MS analysis of the ethanol extract of Parthenium hysterophorus stem revealed a moderate peak area percentage for this compound. [] While this indicates the presence of the compound in the extract, further research is needed to determine its specific concentration and potential contribution to the observed antimicrobial activity of the extract against Escherichia coli, Aspergillus niger, and Candida albicans. [] This finding highlights the potential of Parthenium hysterophorus as a source of bioactive compounds like this compound, warranting further investigation into its potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。